molecular formula C12H13FN2 B2409741 2-Fluoro-6-(piperidin-1-yl)benzonitrile CAS No. 646989-68-6

2-Fluoro-6-(piperidin-1-yl)benzonitrile

Cat. No.: B2409741
CAS No.: 646989-68-6
M. Wt: 204.248
InChI Key: YJYYPEGBLDGHPJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(piperidin-1-yl)benzonitrile is a fluorinated benzonitrile derivative and a versatile chemical building block in medicinal chemistry and drug discovery research. Its molecular structure, incorporating an electron-withdrawing nitrile group, a fluorine atom, and a piperidine moiety, makes it a valuable scaffold for the synthesis of more complex molecules. The piperidine ring is a common pharmacophore found in many biologically active compounds, and the benzonitrile core is frequently utilized in the development of pharmaceutical agents. While specific biological data for this exact compound may be limited, its structural analogs demonstrate significant research value. Compounds featuring the benzonitrile core and piperazine/piperidine heterocycles are explored in patent literature for a range of therapeutic applications. These include use as key intermediates in the synthesis of antidiabetic agents like trelagliptin , and in the development of novel compounds investigated as QPCTL and QPCT inhibitors for the potential treatment of cancer . Researchers value this compound for its potential to interact with various enzymatic targets and its utility in constructing molecular libraries for high-throughput screening. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-fluoro-6-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYYPEGBLDGHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperidin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorine atom by the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: The piperidine ring can participate in further substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Fluoro-6-(piperidin-1-yl)benzonitrile has the molecular formula C12H13FN2C_{12}H_{13}FN_2 and a molecular weight of approximately 204.24 g/mol. The compound features a fluorine atom at the 2-position and a piperidine moiety at the 6-position of the benzonitrile structure, which contributes to its biological activity and pharmacological profile .

Pharmacological Applications

1. Analgesic Properties
Research indicates that derivatives of this compound exhibit dual-action as opioid ligands and TRPV1 antagonists. These compounds are designed to alleviate pain by targeting both the mu-opioid receptor and the transient receptor potential vanilloid 1 (TRPV1), potentially offering a multi-target mechanism for pain relief. In vivo studies demonstrated significant antinociceptive activity, suggesting that these compounds could be developed into effective analgesics with reduced side effects compared to traditional opioids .

2. Antipsychotic Potential
The compound has been investigated for its effects on metabotropic glutamate receptors, particularly mGlu5 receptor positive allosteric modulation. This application is promising in developing new antipsychotic medications that may provide enhanced efficacy without the typical side effects associated with existing treatments. The modulation of glutamate pathways is crucial in addressing psychotic disorders, making this compound a candidate for further exploration in psychiatric medicine .

3. Dipeptidyl Peptidase Inhibition
Another significant application of this compound lies in its ability to inhibit dipeptidyl peptidases (DPPs). DPP inhibitors are valuable in managing conditions such as diabetes and certain neurological disorders. The compound's effectiveness in modulating DPP activity offers a pathway for developing therapeutic agents aimed at these conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that introduce the piperidine ring and fluorine atom into the benzonitrile framework. Various synthetic strategies have been documented, including modifications to enhance bioactivity or selectivity for specific biological targets. For instance, altering substituents on the aromatic ring can lead to variations with improved pharmacokinetic properties or receptor affinities .

Case Studies and Research Findings

StudyFocusFindings
Dual-acting Opioid Ligand Study Analgesic ActivityDemonstrated potent antinociceptive effects in formalin-induced pain models, with effective dosages identified .
Metabotropic Glutamate Receptor Modulation Antipsychotic ActivityIdentified as a positive allosteric modulator, showing potential for treating psychosis without significant motor impairment .
Dipeptidyl Peptidase Inhibition Diabetes ManagementEffective in inhibiting DPPs, suggesting utility in metabolic disorder treatments .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperidin-1-yl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom can influence the compound’s reactivity and binding affinity, while the piperidine ring can enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(morpholin-4-yl)benzonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Fluoro-6-(piperidin-1-yl)benzonitrile is unique due to the presence of the piperidine ring, which can enhance its pharmacokinetic properties and make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine atom also contributes to its unique reactivity and potential biological activity .

Biological Activity

2-Fluoro-6-(piperidin-1-yl)benzonitrile, with the CAS number 646989-68-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

This compound features a fluorine atom at the 2-position and a piperidine ring at the 6-position of the benzonitrile structure. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor by binding to active sites, thereby modulating enzymatic activity and influencing cellular signaling pathways.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activity against various cancer cell lines. For instance, studies have shown it to possess antiproliferative effects on human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . Additionally, it has been investigated for its potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), a target in cannabinoid signaling pathways .

Medicinal Chemistry

The compound is being explored as a lead candidate for drug development targeting neurological disorders and cancer therapy. Its structural properties make it suitable for further modifications to enhance potency and selectivity.

Enzyme Inhibition Studies

Studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with MAGL has been characterized through pre-incubation assays that suggest competitive inhibition .

Data Summary

Activity IC50 Value (µM) Target
Antiproliferative (Breast Cancer)19.9 - 75.3MDA-MB-231, MCF-7
MAGL InhibitionCompetitiveMonoacylglycerol lipase

Case Studies

  • Anticancer Activity : A study evaluated the effectiveness of this compound on multiple cancer cell lines, demonstrating significant growth inhibition compared to non-cancerous cells.
  • Enzyme Interaction : Research investigating the binding affinity of this compound to MAGL revealed promising results, indicating potential use in therapies aimed at modulating endocannabinoid levels.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-fluoro-6-(piperidin-1-yl)benzonitrile, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) to introduce the piperidine group into the fluorobenzonitrile scaffold. Key steps include:

  • Reagent Selection: Use of piperidine as the nucleophile and a fluorinated benzonitrile precursor (e.g., 2,6-difluorobenzonitrile) .
  • Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for coupling reactions .
  • Purification: Column chromatography or recrystallization to isolate the product.

Analytical Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and piperidine integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₂FN₂: MW 218.1) .
  • X-ray Crystallography: For unambiguous structural elucidation, though challenges like crystal twinning may require advanced refinement tools (e.g., SHELXL) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound during nucleophilic aromatic substitution?

Methodological Answer: Optimization strategies include:

  • Temperature Control: Heating at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics .
  • Base Selection: Use of strong bases (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate piperidine and drive the SNAr reaction .
  • Catalyst Screening: Testing palladium or copper catalysts for coupling efficiency .
  • Real-Time Monitoring: TLC or HPLC to track reaction progress and identify byproducts.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions may arise from variations in experimental design or compound purity. To address this:

  • Purity Validation: Re-analyze batches using HPLC (>95% purity) and ICP-MS to rule out metal catalyst residues .
  • Orthogonal Assays: Compare results across multiple biological models (e.g., enzymatic vs. cellular assays) .
  • Computational Validation: Molecular docking (e.g., AutoDock Vina) to predict binding modes and identify off-target interactions .

Q. How can computational chemistry be integrated with crystallographic data to elucidate the binding modes of this compound in enzyme inhibition studies?

Methodological Answer:

  • Crystallographic Data: Use X-ray diffraction (e.g., PHENIX software) to resolve the compound’s binding pocket in target enzymes .
  • Docking Simulations: Align crystallographic data with docking results to validate interactions (e.g., hydrogen bonding with the nitrile group) .
  • MD Simulations: Run molecular dynamics (e.g., GROMACS) to assess binding stability over time .

Q. What are the challenges in determining the crystal structure of this compound, and how can refinement software like SHELXL address these issues?

Methodological Answer: Challenges:

  • Crystal Twinning: Common in fluorinated compounds, leading to overlapping reflections .
  • Disorder: Flexible piperidine ring may cause unresolved electron density.

Solutions:

  • Data Collection: High-resolution synchrotron data (e.g., 0.8 Å) to improve signal-to-noise ratios .
  • Refinement: SHELXL’s TWIN and BASF commands to model twinned crystals and anisotropic displacement parameters .

Q. What experimental approaches are recommended to study the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
  • Isotope Labeling: Use ¹⁸O or deuterium-labeled analogs to track metabolic pathways .
  • CYP Inhibition Studies: Screen against cytochrome P450 isoforms to identify enzyme interactions .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound derivatives?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with varied substituents (e.g., trifluoromethyl, methoxy) at the 2- and 6-positions .
  • Biological Screening: Test analogs in dose-response assays (IC₅₀ determination) for potency and selectivity .
  • QSAR Modeling: Use Gaussian or COSMO-RS to correlate electronic properties (e.g., Hammett constants) with activity .

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